molecular formula C17H16N2OS B249633 N-allyl-N'-(9H-xanthen-9-yl)thiourea

N-allyl-N'-(9H-xanthen-9-yl)thiourea

Cat. No. B249633
M. Wt: 296.4 g/mol
InChI Key: VKQMFQPHQSZLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N'-(9H-xanthen-9-yl)thiourea is a compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using a specific method. The aim of

Mechanism of Action

The mechanism of action of N-allyl-N'-(9H-xanthen-9-yl)thiourea is not fully understood. However, it has been suggested that the compound may interact with cellular proteins or DNA, leading to the activation of apoptotic pathways in cancer cells. In addition, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
N-allyl-N'-(9H-xanthen-9-yl)thiourea has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. However, the compound has not been extensively studied for its physiological effects in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N'-(9H-xanthen-9-yl)thiourea is its versatility in various fields of research. It can be used as a probe to study protein-DNA interactions, as well as a precursor for the synthesis of fluorescent materials. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-allyl-N'-(9H-xanthen-9-yl)thiourea. One potential direction is the further study of its anticancer activity and the development of more potent derivatives. Another direction is the use of this compound as a probe for the study of protein-DNA interactions in vivo. In addition, the synthesis of new fluorescent materials using N-allyl-N'-(9H-xanthen-9-yl)thiourea as a precursor could lead to new applications in materials science.
Conclusion:
In conclusion, N-allyl-N'-(9H-xanthen-9-yl)thiourea is a compound that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-allyl-N'-(9H-xanthen-9-yl)thiourea in various fields of research.

Synthesis Methods

The synthesis of N-allyl-N'-(9H-xanthen-9-yl)thiourea involves the reaction between allyl isothiocyanate and 9H-xanthene-9-thiol. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-allyl-N'-(9H-xanthen-9-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In materials science, it has been used as a precursor for the synthesis of fluorescent materials.

properties

Product Name

N-allyl-N'-(9H-xanthen-9-yl)thiourea

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

1-prop-2-enyl-3-(9H-xanthen-9-yl)thiourea

InChI

InChI=1S/C17H16N2OS/c1-2-11-18-17(21)19-16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H2,18,19,21)

InChI Key

VKQMFQPHQSZLGD-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.